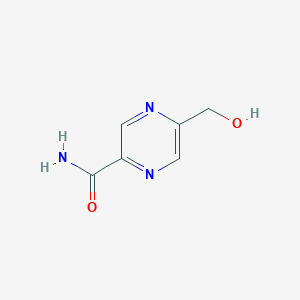

5-(hydroxyméthyl)pyrazine carboxamide

Vue d'ensemble

Description

Applications De Recherche Scientifique

Chimie : Synthèse de biomolécules

Le 5-(hydroxyméthyl)pyrazine carboxamide sert de composant de base dans la synthèse de biomolécules complexes. Sa structure permet l’introduction de groupes fonctionnels supplémentaires, ce qui en fait un précurseur polyvalent en synthèse organique .

Biologie : Sondes moléculaires

Dans la recherche biologique, ce composé est utilisé pour créer des sondes moléculaires. Ces sondes peuvent se lier à des cibles biologiques spécifiques, ce qui contribue à l’étude des processus cellulaires et à l’identification de biomarqueurs pour les maladies.

Médecine : Développement de médicaments

Les dérivés du composé sont étudiés pour leurs propriétés thérapeutiques potentielles. Il peut être modifié pour produire des analogues qui peuvent agir comme des inhibiteurs ou des activateurs de voies biologiques, contribuant au développement de nouveaux médicaments .

Sciences de l’environnement : Détection de polluants

Les chercheurs étudient l’utilisation du this compound dans la détection de polluants environnementaux. Sa réactivité chimique pourrait être exploitée pour développer des capteurs qui détectent des substances nocives dans l’eau ou le sol .

Science des matériaux : Synthèse de polymères

Ce composé est également important en science des matériaux, où il peut être incorporé dans des polymères pour améliorer leurs propriétés, telles que la stabilité thermique ou la biodégradabilité. Il pourrait conduire au développement de nouveaux matériaux ayant des caractéristiques spécifiques pour des applications industrielles .

Pharmaceutiques : Principaux ingrédients pharmaceutiques (PIP)

Dans l’industrie pharmaceutique, le this compound est un candidat pour la synthèse des PIP en raison de ses groupes fonctionnels réactifs, qui peuvent subir diverses transformations chimiques pour produire des médicaments .

Agriculture : Agents de protection des cultures

Le secteur agricole pourrait tirer parti des dérivés de ce composé comme agents de protection des cultures. Sa structure chimique pourrait être adaptée pour produire des composés qui protègent les plantes contre les ravageurs ou les maladies .

Industrie alimentaire : Exhausteurs de goût

Enfin, dans l’industrie alimentaire, ce composé pourrait être utilisé pour synthétiser des exhausteurs de goût. Ses dérivés pourraient imiter ou rehausser les saveurs, améliorant ainsi le profil gustatif des produits alimentaires sans avoir besoin d’extraits naturels .

Mécanisme D'action

Target of Action

The primary target of 5-(Hydroxymethyl)pyrazinecarboxamide is the bacterium Mycobacterium tuberculosis . This bacterium is the causative agent of tuberculosis, a serious infectious disease. The compound is highly specific and is active only against Mycobacterium tuberculosis .

Mode of Action

5-(Hydroxymethyl)pyrazinecarboxamide diffuses into active Mycobacterium tuberculosis that express pyrazinamidase enzyme. This enzyme converts 5-(Hydroxymethyl)pyrazinecarboxamide to the active form pyrazinoic acid . Pyrazinoic acid can leak out under acidic conditions to be converted to the protonated conjugate acid, which is readily diffused back into the bacilli and accumulate .

Pharmacokinetics

It is known that the compound is bioavailable and is metabolized in the liver . The elimination half-life is approximately 9 to 10 hours, and the compound is excreted through the kidneys .

Result of Action

The action of 5-(Hydroxymethyl)pyrazinecarboxamide results in the inhibition of growth and replication of Mycobacterium tuberculosis . This is due to the disruption of fatty acid synthesis, which is essential for the bacterium’s survival and proliferation .

Action Environment

The action of 5-(Hydroxymethyl)pyrazinecarboxamide is influenced by the pH of the environment. The compound is active only at a slightly acidic pH

Analyse Biochimique

Biochemical Properties

5-(Hydroxymethyl)pyrazinecarboxamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its binding with enzymes that are involved in oxidation-reduction reactions. For instance, it has been observed to interact with alcohol oxidase, which catalyzes the oxidation of alcohols to aldehydes. This interaction is crucial for the conversion of 5-(Hydroxymethyl)pyrazinecarboxamide to its corresponding aldehyde form, which can further participate in other biochemical pathways .

Additionally, 5-(Hydroxymethyl)pyrazinecarboxamide can interact with laccase, a multicopper oxidase enzyme that catalyzes the oxidation of phenolic and non-phenolic substrates. This interaction is important for the biotransformation of 5-(Hydroxymethyl)pyrazinecarboxamide in various biochemical processes . The nature of these interactions involves the formation of enzyme-substrate complexes, which facilitate the catalytic activity of the enzymes and the subsequent biochemical reactions.

Cellular Effects

The effects of 5-(Hydroxymethyl)pyrazinecarboxamide on various types of cells and cellular processes are diverse. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 5-(Hydroxymethyl)pyrazinecarboxamide can affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in regulating cell growth, differentiation, and apoptosis .

Furthermore, 5-(Hydroxymethyl)pyrazinecarboxamide has been observed to alter gene expression by interacting with transcription factors and other regulatory proteins. This interaction can lead to changes in the expression levels of genes involved in various cellular processes, such as cell cycle regulation, DNA repair, and stress response . Additionally, 5-(Hydroxymethyl)pyrazinecarboxamide can impact cellular metabolism by influencing the activity of metabolic enzymes and altering the levels of key metabolites.

Molecular Mechanism

The molecular mechanism of action of 5-(Hydroxymethyl)pyrazinecarboxamide involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. One of the primary mechanisms is the binding of 5-(Hydroxymethyl)pyrazinecarboxamide to specific enzymes, such as alcohol oxidase and laccase, which leads to the formation of enzyme-substrate complexes and subsequent catalytic reactions .

Additionally, 5-(Hydroxymethyl)pyrazinecarboxamide can inhibit or activate enzymes involved in various biochemical pathways. For example, it has been shown to inhibit the activity of fatty acid synthase, an enzyme involved in lipid biosynthesis, thereby affecting lipid metabolism . Moreover, 5-(Hydroxymethyl)pyrazinecarboxamide can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of 5-(Hydroxymethyl)pyrazinecarboxamide in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that 5-(Hydroxymethyl)pyrazinecarboxamide is relatively stable under standard laboratory conditions, with minimal degradation over time . Its stability can be affected by factors such as pH, temperature, and the presence of other reactive compounds.

Long-term exposure to 5-(Hydroxymethyl)pyrazinecarboxamide has been observed to cause changes in cellular function, including alterations in cell signaling pathways, gene expression, and metabolic activity . These effects can vary depending on the concentration and duration of exposure, as well as the specific cell type being studied.

Dosage Effects in Animal Models

The effects of 5-(Hydroxymethyl)pyrazinecarboxamide vary with different dosages in animal models. Studies have shown that low to moderate doses of 5-(Hydroxymethyl)pyrazinecarboxamide can have beneficial effects on cellular function, such as enhancing cell proliferation and reducing oxidative stress . High doses of this compound can lead to toxic or adverse effects, including cell death, inflammation, and organ damage.

Threshold effects have been observed in animal studies, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity . It is important to carefully monitor and adjust the dosage of 5-(Hydroxymethyl)pyrazinecarboxamide in animal models to ensure its safety and efficacy.

Metabolic Pathways

5-(Hydroxymethyl)pyrazinecarboxamide is involved in several metabolic pathways, including oxidation-reduction reactions and lipid metabolism. The compound interacts with enzymes such as alcohol oxidase and laccase, which catalyze its conversion to aldehyde and other metabolites . These metabolic pathways are essential for the biotransformation and elimination of 5-(Hydroxymethyl)pyrazinecarboxamide from the body.

Additionally, 5-(Hydroxymethyl)pyrazinecarboxamide can affect metabolic flux by altering the activity of key metabolic enzymes and changing the levels of important metabolites . This can have significant implications for cellular metabolism and overall physiological function.

Transport and Distribution

The transport and distribution of 5-(Hydroxymethyl)pyrazinecarboxamide within cells and tissues are mediated by specific transporters and binding proteins. Studies have shown that this compound can be actively transported across cell membranes by transporters such as organic anion transporters and multidrug resistance proteins . These transporters facilitate the uptake and efflux of 5-(Hydroxymethyl)pyrazinecarboxamide, thereby regulating its intracellular concentration and distribution.

Furthermore, 5-(Hydroxymethyl)pyrazinecarboxamide can bind to specific proteins within the cell, which can influence its localization and accumulation in different cellular compartments . This binding interaction is important for the compound’s activity and function within the cell.

Subcellular Localization

The subcellular localization of 5-(Hydroxymethyl)pyrazinecarboxamide is determined by its interactions with targeting signals and post-translational modifications. Studies have shown that this compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, and mitochondria . The localization of 5-(Hydroxymethyl)pyrazinecarboxamide can affect its activity and function, as it may interact with different biomolecules and participate in various biochemical processes depending on its subcellular location.

Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, play a crucial role in directing 5-(Hydroxymethyl)pyrazinecarboxamide to specific compartments within the cell . These modifications can also regulate the stability and activity of the compound, thereby influencing its overall biochemical and cellular effects.

Propriétés

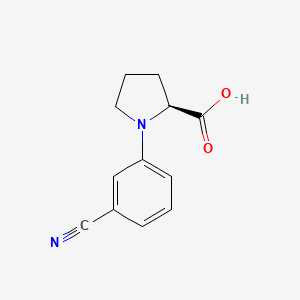

IUPAC Name |

5-(hydroxymethyl)pyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c7-6(11)5-2-8-4(3-10)1-9-5/h1-2,10H,3H2,(H2,7,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHGKQVAVEDQFPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)C(=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10653364 | |

| Record name | 5-(Hydroxymethyl)pyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412277-94-2 | |

| Record name | 5-(Hydroxymethyl)pyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-Cbz-3-aza-bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1499200.png)